molecular formula C18H15N3O5 B11667559 methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate

methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate

Cat. No.: B11667559
M. Wt: 353.3 g/mol
InChI Key: DJTAPIFGXDNIAV-UHFFFAOYSA-N
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Description

METHYL 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)-5-NITROBENZOATE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a benzodiazole core with nitro and ester functional groups, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)-5-NITROBENZOATE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the benzodiazole ring.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of halogenated or substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)-5-NITROBENZOATE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The nitro group might contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)-5-NITROBENZOATE: can be compared with other benzodiazole derivatives such as:

Uniqueness

The unique combination of functional groups in METHYL 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)-5-NITROBENZOATE, including the nitro and ester groups, distinguishes it from other similar compounds

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

methyl 3-(5,6-dimethylbenzimidazole-1-carbonyl)-5-nitrobenzoate

InChI

InChI=1S/C18H15N3O5/c1-10-4-15-16(5-11(10)2)20(9-19-15)17(22)12-6-13(18(23)26-3)8-14(7-12)21(24)25/h4-9H,1-3H3

InChI Key

DJTAPIFGXDNIAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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